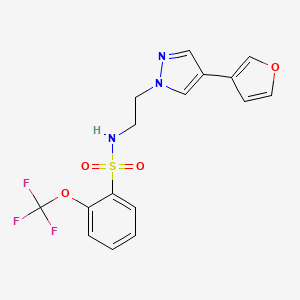

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C16H14F3N3O4S and its molecular weight is 401.36. The purity is usually 95%.

BenchChem offers high-quality N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

The compound has been explored in various chemical syntheses and biological activities, including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. For instance, a study by Küçükgüzel et al. (2013) described the synthesis of novel derivatives related to celecoxib, showing potential for development into therapeutic agents due to their anti-inflammatory, analgesic, and anticancer activities without causing significant tissue damage in liver, kidney, colon, and brain compared to celecoxib (Küçükgüzel et al., 2013). This illustrates the compound's utility in medicinal chemistry and its potential for further drug development.

Herbicidal Activity

Additionally, derivatives of the compound have shown interesting herbicidal activity, particularly against dicotyledonous weed species, indicating its potential application in agriculture. Eussen et al. (1990) described N-(2-pyrazolin-1-ylformyl) benzenesulfonamides as a new group of compounds with post-emergence activity on such weed species, suggesting an interference with the biosynthesis of branched-chain amino acids (Eussen et al., 1990).

Antimicrobial Activity

Research by Hassan (2013) on pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties demonstrated antibacterial and antifungal activities, highlighting the compound's potential as an antimicrobial agent. The study found significant performance against Gram-negative bacteria (E. coli, P. aeruginosa), Gram-positive bacteria (S. aureus), and yeast-like fungi (C. albicans), providing a basis for the development of new antimicrobial agents (Hassan, 2013).

Chemical Genetics

In chemical genetics, a study by Oh et al. (2017) identified small molecules with ethylene-like biological activity in Arabidopsis, showcasing the compound's utility in plant biology and genetics research. The study found that specific derivatives induced a triple response in Arabidopsis seedlings, suggesting a different mechanism of action from the ethylene precursor ACC (Oh et al., 2017).

Pathological Pain Model

Lobo et al. (2015) investigated the effects of 3-substituted 1-(4-benzenesulfonamide)-5-hydroxy-5-(trifluoromethyl)-4,5-dihydropyrazoles on a pathological pain model in mice. The study demonstrated anti-hyperalgesic and anti-edematogenic actions without causing locomotive disorders, comparable to Celecoxib, indicating the potential for pain management applications (Lobo et al., 2015).

Eigenschaften

IUPAC Name |

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-2-(trifluoromethoxy)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N3O4S/c17-16(18,19)26-14-3-1-2-4-15(14)27(23,24)21-6-7-22-10-13(9-20-22)12-5-8-25-11-12/h1-5,8-11,21H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCJBDVXUKKSKFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC(F)(F)F)S(=O)(=O)NCCN2C=C(C=N2)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,5-Dimethoxyphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2453646.png)

![N-(furan-2-ylmethyl)-3-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2453647.png)

![5-bromo-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B2453651.png)

![3-(4-benzyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-[3-(diethylamino)propyl]propanamide](/img/structure/B2453658.png)

![(2Z)-1-(3,4-dichlorophenyl)-2-(N-hydroxyimino)-2-[2-(methylsulfanyl)pyrimidin-4-yl]ethan-1-one](/img/structure/B2453660.png)

![N-(2-fluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2453661.png)

![2-((2,4-dibromobenzyl)thio)-1H-benzo[d]imidazole](/img/structure/B2453667.png)